molecular formula C14H21ClFNO B1397350 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220019-05-5

2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No. B1397350
CAS RN: 1220019-05-5
M. Wt: 273.77 g/mol
InChI Key: RUAXXINBQUZPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is C14H21ClFNO . Its average mass is 273.774 Da and its monoisotopic mass is 273.129578 Da .


Physical And Chemical Properties Analysis

2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is a white crystalline powder that is soluble in water. Its molecular weight is 295.8 g/mol. The molecular formula is C14H21ClFNO, with an average mass of 273.774 Da and a monoisotopic mass of 273.129578 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride often focuses on their synthesis and structural analysis. For instance, the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, a compound with similar structural features, was prepared from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride. The structure was confirmed through elemental analysis, infrared spectroscopy, nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS) spectra (Duan-zhi, 2005).

Pharmacological Exploration

Exploratory research around the nitrogen heterocyclic periphery of compounds like 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride has led to the development of new pharmacophoric cores. In one study, various heterocyclic moieties were explored as potential motifs for the core of fasiglifam (TAK-875), an advanced agonist of the free fatty acid receptor 1, which is a target for type 2 diabetes therapy. This research involved balancing potency and Caco-2 permeability to advance compounds to cellular efficacy tests (Lukin et al., 2020).

Antimicrobial Activities

Compounds structurally similar to 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride have been synthesized and evaluated for their antimicrobial activities. For example, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized and structurally confirmed by spectral studies and X-ray diffraction. It was then evaluated in vitro for its antifungal and antimicrobial susceptibilities, showing potential antimicrobial properties (Kumar et al., 2016).

Mechanism of Action

The mechanism of action of 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is not specified in the search results. The mechanism of action would depend on its intended use, which is not provided .

Safety and Hazards

The specific safety and hazard information for 2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2-[2-[(3-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.ClH/c15-13-5-3-4-12(10-13)11-17-9-7-14-6-1-2-8-16-14;/h3-5,10,14,16H,1-2,6-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAXXINBQUZPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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